3-Fluorobenzoate Exhibits Intermediate Acidity, a Key Determinant in Salt Formation and Reactivity
The acidity (pKa) of 3-fluorobenzoic acid is precisely positioned between its 2- and 4-fluoro isomers. This intermediate value dictates its ionization state at physiological pH and its propensity for salt formation, directly impacting solubility and reactivity. [1]
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 3.86 |
| Comparator Or Baseline | 2-fluorobenzoic acid (higher pKa, less acidic) and 4-fluorobenzoic acid (lower pKa, more acidic). Specific pKa values for comparators are not provided in the source, only the rank order. |
| Quantified Difference | Acidity rank order: 4-fluoro > 3-fluoro > 2-fluoro. 3-fluorobenzoic acid is more acidic than 2-fluorobenzoic acid but less acidic than 4-fluorobenzoic acid. [1] |
| Conditions | Measured at 25 °C in aqueous solution. [1] |
Why This Matters
Precise control over pKa influences solubility, permeability, and the ability to form stable salts, which is critical for drug formulation and synthetic workup.
- [1] Wikipedia. (2024). 3-Fluorobenzoic acid. Retrieved from en.wikipedia.org. View Source
